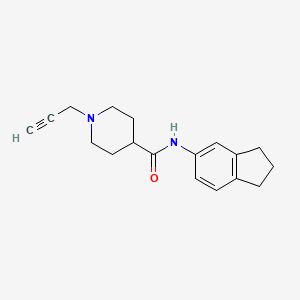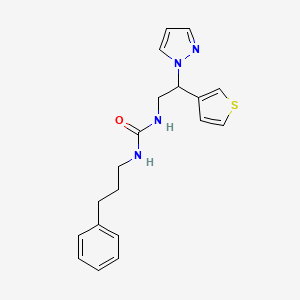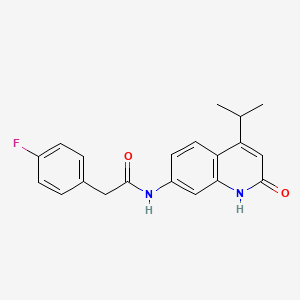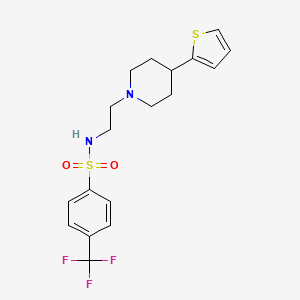![molecular formula C8H7F3N2O B2828218 1-[2-(Trifluoromethyl)phenyl]urea CAS No. 13114-85-7](/img/structure/B2828218.png)
1-[2-(Trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[2-(Trifluoromethyl)phenyl]urea” is a chemical compound that contains a urea group directly linked to a phenyl group which is substituted with a trifluoromethyl group . The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to modulate the chemical properties of drug molecules .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . These compounds are typically synthesized by reacting the appropriate isocyanates or isothiocyanates with amines or thiols .Molecular Structure Analysis
The molecular structure of “this compound” consists of a urea group attached to a phenyl ring, which is further substituted with a trifluoromethyl group . The presence of the trifluoromethyl group can significantly influence the electronic properties of the molecule .Aplicaciones Científicas De Investigación
Organocatalysis in Organic Chemistry
1-[2-(Trifluoromethyl)phenyl]urea derivatives, specifically thiourea and urea derivatives, have been prominently used as organocatalysts in organic chemistry. They activate substrates and stabilize developing negative charges in transition states through hydrogen bonding. N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a related compound, is a key player in H-bond organocatalysis, extensively promoting organic transformations (Zhang, Bao, & Xing, 2014).
Anion Receptors in Chemistry
1-(3-[1,10]phenanthrolin-2-yl-phenyl)-3-(4-trifluoromethyl-phenyl)-urea forms complexes with copper(I), acting as an anion receptor in aprotic media. Its geometric arrangement allows for hydrogen bonding with spherical anions, demonstrating selective interaction capabilities (Amendola, Boiocchi, Colasson, & Fabbrizzi, 2006).
Cytokinin-like Activity in Plant Biology
Urea derivatives exhibit cytokinin-like activity, regulating cell division and differentiation in plants. Compounds like forchlorofenuron (CPPU) and thidiazuron (TDZ), which are urea derivatives, are used extensively in in vitro plant morphogenesis studies due to their cytokinin-like activity (Ricci & Bertoletti, 2009).
Colorimetric Anion Detection
Urea-functionalized poly(phenylacetylene) receptors, particularly those with [bis(trifluoromethyl)phenyl]urea pendants, have been developed for colorimetric anion detection. Their ability to change color upon the addition of various anions demonstrates their effectiveness as anion sensors (Sakai et al., 2010).
Anti-Cancer Research
Symmetrical N,N'-diarylureas, including those with trifluoromethylphenyl motifs, have shown potential as activators in anti-cancer research. They inhibit cancer cell proliferation and are being optimized for improved solubility while maintaining biological activity (Denoyelle et al., 2012).
Direcciones Futuras
The future research directions for “1-[2-(Trifluoromethyl)phenyl]urea” could involve further exploration of its biological activities and potential applications in medicinal chemistry. For instance, it could be interesting to investigate its potential as a scaffold for the development of new drugs .
Mecanismo De Acción
Target of Action
The primary target of 1-[2-(Trifluoromethyl)phenyl]urea is the root growth of certain plants, particularly Arabidopsis . It has also been suggested that the compound may interact with human ether-a-go-go-related gene (HERG) channels .
Mode of Action
The compound interacts with its targets by inhibiting root growth in plants . In the case of HERG channels, it increases both steady-state and tail current at all voltages tested .
Biochemical Pathways
It has been suggested that the compound may enhance the transcriptional activity of the auxin response reporter, indicating a potential interaction with auxin-related pathways in plants .
Result of Action
The compound has been shown to exhibit significant inhibition activity on root growth of Arabidopsis . It also increases the activity of HERG channels .
Análisis Bioquímico
Biochemical Properties
1-[2-(Trifluoromethyl)phenyl]urea has been shown to exhibit high gibberellin-like activity . It interacts with the gibberellin insensitive DWARF1 (GID1) receptor, forming hydrogen bonding interactions with residues Phe238 and Ser191 . This interaction results in stronger binding with GID1 .
Cellular Effects
The compound influences cell function by promoting Arabidopsis thaliana hypocotyl elongation and rice germination . It has been found to have a greater promoting activity than gibberellin A3 (GA3) at a dose of 0.1 μM .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the GID1 receptor . This binding results in the activation of the receptor, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits long-term promoting activity on plant growth .
Propiedades
IUPAC Name |
[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-1-2-4-6(5)13-7(12)14/h1-4H,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARAGKZGYKOQSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate](/img/structure/B2828136.png)

![2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2828140.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrimidine](/img/structure/B2828142.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2828143.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2828149.png)
![3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide](/img/structure/B2828150.png)
![(2-Fluorophenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2828151.png)
![2-Chloro-N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2828154.png)



